
1-(Chloromethyl)-1-ethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-ethylcyclopropane can be synthesized through several methods. One common approach involves the chloromethylation of 1-ethylcyclopropane using chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-1-ethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce carboxylic acids, ketones, or aldehydes.
- Reduction reactions result in the formation of methyl derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-ethylcyclopropane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-ethylcyclopropane can be compared with other cyclopropane derivatives such as:
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromomethyl derivatives are generally more reactive due to the higher reactivity of bromine compared to chlorine.
1-(Chloromethyl)-1-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group. The presence of the ethyl group in this compound may influence its steric and electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H11Cl |
|---|---|
Peso molecular |
118.60 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-ethylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-2-6(5-7)3-4-6/h2-5H2,1H3 |
Clave InChI |
LYZDAEVHSRXTPK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


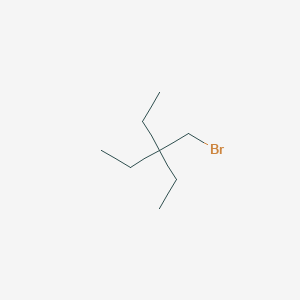
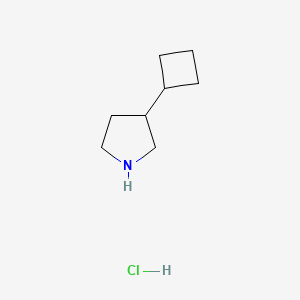
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
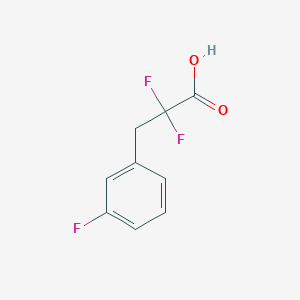
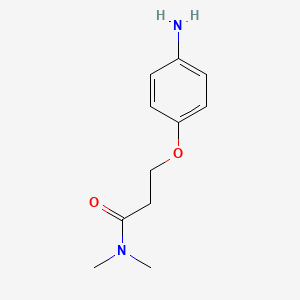

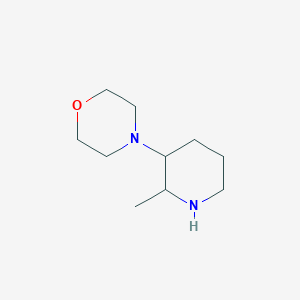


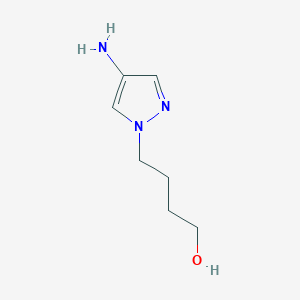
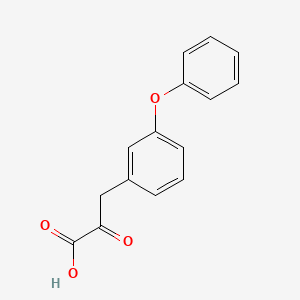
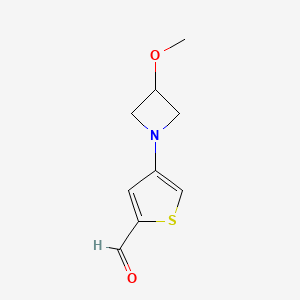
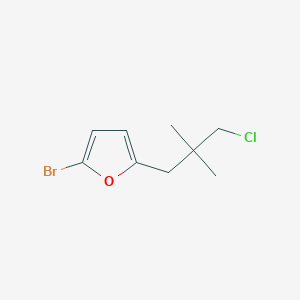
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
